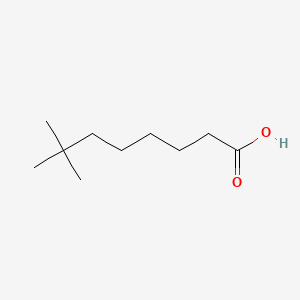
2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-hydroxyphenyl)-2-oxoacetic acid, also known as 4-chloro-2-hydroxybenzoic acid, is a phenolic acid that is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is an important intermediate in many organic synthesis pathways and has been extensively studied for its potential applications in drug discovery and development.
Scientific Research Applications
4-Chloro-2-hydroxybenzoic acid has been widely used in scientific research due to its versatile applications in organic synthesis and drug discovery. It has been used as a starting material for the synthesis of a variety of pharmaceuticals and dyes, including antimalarials, antifungals, and anti-inflammatory agents. Additionally, it has been used in the synthesis of organic compounds such as flavonoids and coumarins. It is also used in the synthesis of polymers, nanomaterials, and other materials for biomedical and environmental applications.
Mechanism of Action
4-Chloro-2-hydroxybenzoic acid is believed to act as a proton donor in biochemical processes, allowing it to interact with other molecules and catalyze chemical reactions. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are molecules involved in inflammation and pain.
Biochemical and Physiological Effects
4-Chloro-2-hydroxybenzoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, suggesting that it may be useful in the treatment of certain types of cancer. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects, suggesting that it may be useful in the treatment of inflammatory diseases and oxidative stress.
Advantages and Limitations for Lab Experiments
4-Chloro-2-hydroxybenzoic acid is a relatively inexpensive and readily available compound, making it an attractive starting material for laboratory experiments. It is also highly efficient and yields high yields of the desired product. However, it is important to note that 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acidydroxybenzoic acid is a relatively reactive compound and is sensitive to light and air. Additionally, it can react with other compounds, so care must be taken to ensure that it is not exposed to other reactants during experiments.
Future Directions
For research include the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its effects on various biochemical and physiological processes. Additionally, further research into its potential as an antioxidant and anti-inflammatory agent is warranted. Finally, further research into its potential applications in the synthesis of nanomaterials and other materials for biomedical and environmental applications is also of interest.
Synthesis Methods
4-Chloro-2-hydroxybenzoic acid is typically synthesized through the reaction of 4-chlorobenzaldehyde and malonic acid in the presence of aqueous sulfuric acid. This reaction produces a carboxylic acid with a chlorine atom attached to the 2-hydroxy group. The reaction is typically carried out at temperatures between 80-100°C and is typically complete within 1-2 hours. The reaction is highly efficient and yields the desired product in high yields.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid involves the conversion of 4-chloro-2-hydroxybenzaldehyde to 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid through a series of reactions.", "Starting Materials": [ "4-chloro-2-hydroxybenzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 4-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-2-hydroxychalcone.", "Step 2: Cyclization of 4-chloro-2-hydroxychalcone with hydrochloric acid to form 2-(4-chloro-2-hydroxyphenyl)-3-hydroxy-3-phenylpropanoic acid.", "Step 3: Decarboxylation of 2-(4-chloro-2-hydroxyphenyl)-3-hydroxy-3-phenylpropanoic acid with sodium hydroxide to form 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid.", "Step 4: Purification of the product by recrystallization from ethanol and water." ] } | |
CAS RN |
1891135-88-8 |
Product Name |
2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid |
Molecular Formula |
C8H5ClO4 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



